

The Elusive Crystal Structure of 11-Phenylundecanoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 11-Phenylundecanoic acid

Cat. No.: B1293663

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Despite extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the experimental crystal structure of **11-phenylundecanoic acid** has not been determined or is not publicly available. This guide, therefore, provides a comprehensive overview of the available chemical data, synthesis protocols, and potential applications of this long-chain fatty acid, acknowledging the current absence of crystallographic information.

This document is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties and potential utility of **11-phenylundecanoic acid**. While the precise three-dimensional arrangement of molecules in the solid state remains unknown, the information presented herein offers a foundation for future studies, including potential crystallographic investigations.

Chemical and Physical Properties

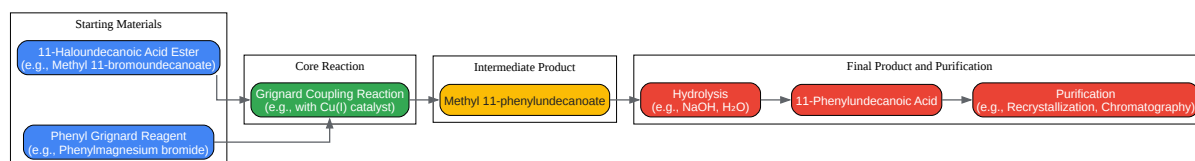
11-Phenylundecanoic acid is a long-chain fatty acid characterized by a terminal phenyl group. This structural feature imparts unique properties compared to its purely aliphatic counterparts, influencing its solubility, melting point, and intermolecular interactions. A summary of its key identifiers and computed properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₆ O ₂	PubChem
Molecular Weight	262.39 g/mol	PubChem
CAS Number	50696-68-9	ChemicalBook
InChI Key	AUQIXRHHSITZFM-UHFFFAOYSA-N	PubChem
Predicted XlogP	5.7	PubChem

Table 1: Key Identifiers and Predicted Properties of **11-Phenylundecanoic Acid**.

Synthesis of 11-Phenylundecanoic Acid

The synthesis of **11-phenylundecanoic acid** can be achieved through various organic synthesis routes. A common approach involves the coupling of a phenyl-containing fragment with an undecanoic acid derivative. While specific, detailed experimental protocols for the synthesis of **11-phenylundecanoic acid** are not readily available in the public domain, a general synthetic workflow can be conceptualized as outlined below. This workflow is based on established organometallic coupling reactions and functional group transformations commonly employed in fatty acid synthesis.



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A generalized synthetic workflow for **11-phenylundecanoic acid**.

Experimental Protocol: A General Approach

Based on analogous reactions, a plausible experimental protocol for the synthesis of **11-phenylundecanoic acid** via a Grignard coupling reaction is detailed below. Note: This is a generalized procedure and would require optimization and adaptation for specific laboratory conditions.

Materials:

- Phenylmagnesium bromide solution (in THF)
- Methyl 11-bromoundecanoate
- Copper(I) iodide (CuI) or other suitable catalyst
- Anhydrous tetrahydrofuran (THF)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Magnesium sulfate (MgSO₄)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- Grignard Coupling:
 - To a solution of methyl 11-bromoundecanoate in anhydrous THF under an inert atmosphere, add a catalytic amount of CuI.
 - Cool the mixture to a low temperature (e.g., 0 °C or -78 °C).
 - Slowly add a solution of phenylmagnesium bromide in THF to the reaction mixture.

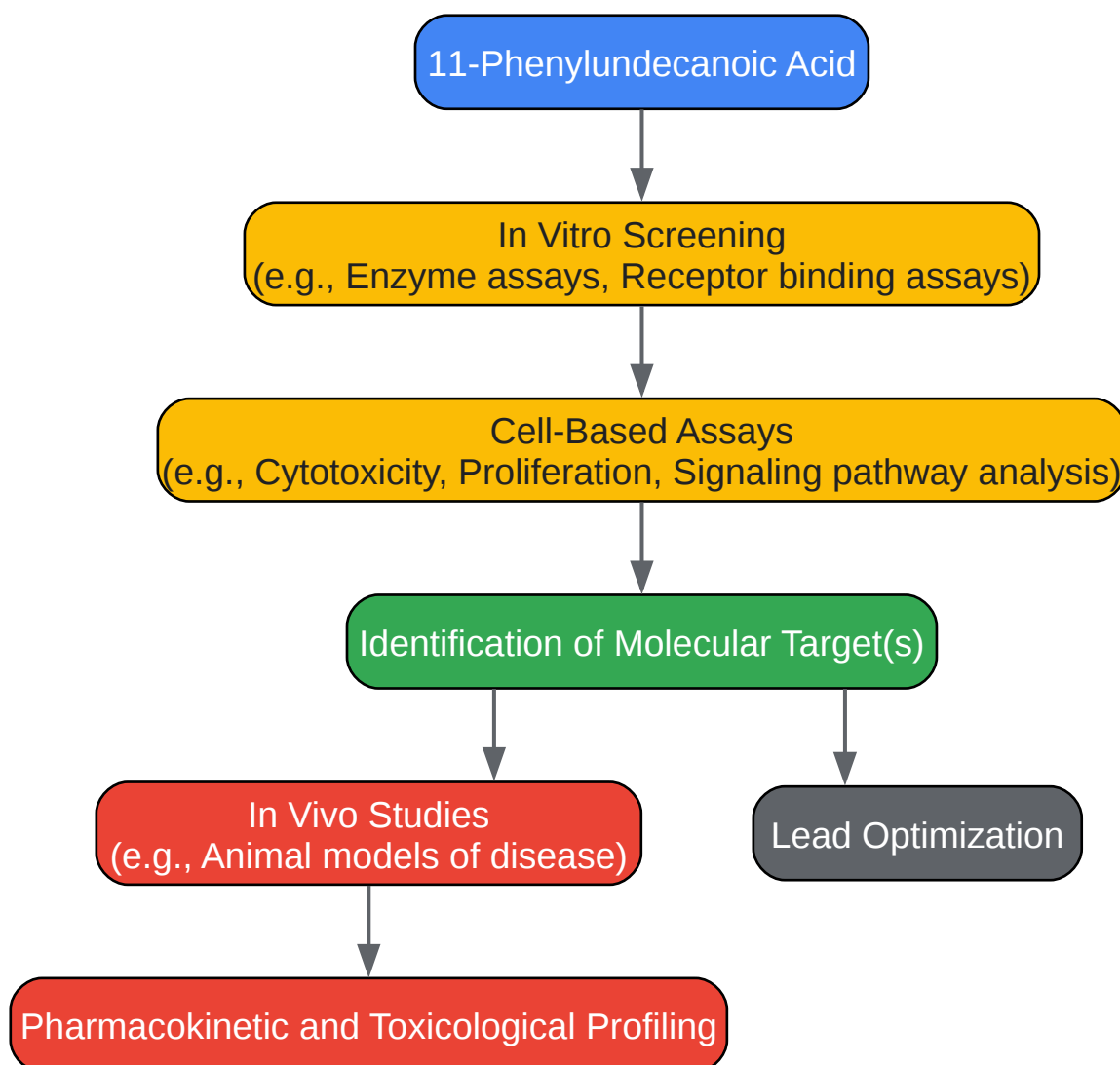
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure to yield crude methyl 11-phenylundecanoate.
- Hydrolysis:
 - Dissolve the crude methyl 11-phenylundecanoate in a mixture of ethanol and aqueous NaOH solution.
 - Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
 - Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
 - Acidify the remaining aqueous solution with HCl to precipitate the **11-phenylundecanoic acid**.
 - Collect the solid product by filtration, wash with cold water, and dry.
- Purification:
 - The crude **11-phenylundecanoic acid** can be further purified by recrystallization from a suitable solvent (e.g., hexane, ethanol/water mixture) or by column chromatography.

Potential Biological Significance and Signaling Pathways

While no specific studies on the biological activity or signaling pathways of **11-phenylundecanoic acid** were identified, its structure as a fatty acid with a terminal aromatic ring suggests potential interactions with biological systems. Fatty acids are integral

components of cellular membranes and are involved in numerous signaling pathways. The introduction of a phenyl group could modulate these functions.

The logical relationship for investigating the potential biological role of **11-phenylundecanoic acid** would follow a standard drug discovery and development pipeline, as illustrated in the following diagram.



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A logical workflow for investigating the biological activity of **11-phenylundecanoic acid**.

Future Directions

The lack of a determined crystal structure for **11-phenylundecanoic acid** represents a significant gap in the understanding of its solid-state properties. Future research efforts should prioritize the crystallization and subsequent X-ray diffraction analysis of this compound. Such a study would provide invaluable information on its molecular conformation, packing arrangement, and intermolecular interactions, which are crucial for understanding its physical properties and for rational drug design.

Furthermore, systematic investigation into its biological activities is warranted. Screening against various enzymatic and cellular targets could uncover novel therapeutic applications for this and related phenyl-substituted fatty acids.

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